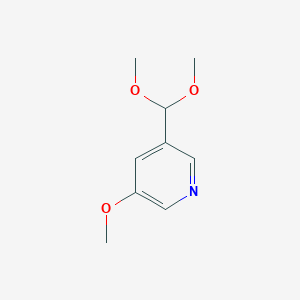

3-(Dimethoxymethyl)-5-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethoxymethyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-8-4-7(5-10-6-8)9(12-2)13-3/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTOOZMDVZQFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670122 | |

| Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-15-1 | |

| Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethoxymethyl)-5-methoxypyridine: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethoxymethyl)-5-methoxypyridine, a heterocyclic building block with significant potential in pharmaceutical and materials science research. While direct literature on this specific compound is emerging, this document synthesizes available data on closely related analogues and fundamental chemical principles to offer a robust guide to its synthesis, properties, and applications. Particular emphasis is placed on its role as a precursor to the valuable 3-formyl-5-methoxypyridine and its subsequent utility in the construction of complex molecular architectures. This guide is intended to empower researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved pharmaceutical agents.[1] Its unique electronic properties, including its basicity and ability to participate in various biological interactions such as hydrogen bonding and π-π stacking, make it a privileged structure in drug design.[2] The specific substitution pattern on the pyridine ring is critical in modulating a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[3] this compound emerges as a valuable intermediate, primarily as a stable, protected form of 3-formyl-5-methoxypyridine, an important precursor in the synthesis of various bioactive molecules.[4] The dimethoxymethyl acetal offers a strategic advantage by masking the reactive aldehyde functionality, allowing for transformations on other parts of the molecule before its deprotection to the aldehyde.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1087659-15-1 | [Vendor Data] |

| Molecular Formula | C₉H₁₃NO₃ | [Vendor Data] |

| Molecular Weight | 183.20 g/mol | [Vendor Data] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | Not reported; expected to be >200 °C at atmospheric pressure | Inferred |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF) | Inferred |

Spectroscopic Characterization (Predicted)

The following tables outline the expected NMR and IR spectral data for this compound, based on established chemical shift and absorption frequency ranges for analogous structures.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d | 1H | H-2 |

| ~8.25 | d | 1H | H-6 |

| ~7.40 | t | 1H | H-4 |

| ~5.45 | s | 1H | CH(OMe)₂ |

| ~3.90 | s | 3H | Ar-OCH₃ |

| ~3.35 | s | 6H | CH(OCH₃)₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C-5 |

| ~148.0 | C-2 |

| ~140.0 | C-6 |

| ~132.0 | C-3 |

| ~110.0 | C-4 |

| ~102.0 | CH(OMe)₂ |

| ~56.0 | Ar-OCH₃ |

| ~53.0 | CH(OCH₃)₂ |

IR Spectroscopy (neat)

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | C-H aromatic stretch |

| ~2950-2850 | C-H aliphatic stretch |

| ~1580, 1470, 1420 | C=C, C=N aromatic ring stretch |

| ~1250 | C-O aryl ether stretch |

| ~1100-1050 | C-O acetal stretch |

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to this compound commences from the readily available 3-bromo-5-methoxypyridine. This pathway involves a metal-halogen exchange followed by formylation and subsequent acetal formation.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Metal-Halogen Exchange

-

To a solution of 3-bromo-5-methoxypyridine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Formylation

-

To the cold solution of the lithiated pyridine, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

Step 3: Hydrolysis and Aldehyde Isolation

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-formyl-5-methoxypyridine. Purification can be achieved by column chromatography on silica gel.

Step 4: Acetal Formation

-

Dissolve the crude 3-formyl-5-methoxypyridine in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting aldehyde is consumed.

-

Neutralize the acid catalyst with a base (e.g., triethylamine or by filtering off the resin).

-

Remove the methanol under reduced pressure. The resulting residue is the target compound, this compound, which can be purified by vacuum distillation or column chromatography if necessary.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a stable precursor to 3-formyl-5-methoxypyridine. The aldehyde functionality is a versatile handle for a multitude of chemical transformations crucial in the synthesis of complex pharmaceutical targets.

Key Synthetic Transformations of the Deprotected Aldehyde

Caption: Strategic use in a Suzuki coupling and formylation sequence.

Conclusion

This compound represents a strategically important, yet under-documented, building block in organic synthesis. Its primary value lies in its role as a stable and protected precursor to 3-formyl-5-methoxypyridine, a versatile intermediate for the synthesis of complex, biologically active molecules. By leveraging established synthetic methodologies for related pyridine derivatives, researchers can confidently incorporate this compound into their synthetic strategies to access novel chemical space. This guide provides a foundational framework for understanding and utilizing this compound, and it is anticipated that its application in drug discovery and materials science will continue to expand.

References

- Cislak, F. E. (1964). Synthesis of pyridine aldehydes. U.S.

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery. [Link]

-

Nepera, Inc. (1990). High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia. European Patent 0371615. [Link]

- Schering AG. (1984). Process for the preparation of substituted pyridines.

- Rütgerswerke AG. (1956). Process for the production of pyridine aldehydes and pyridoines. U.S.

- Nepera Chemical Co., Inc. (1966). Process for the production of pyridine aldehydes. U.S.

-

Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150–12233. [Link]

-

Mihara, H., et al. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. HETEROCYCLES, 102(7), 1314-1329. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

ResearchGate. (2009). Spectral studies of semicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine: Crystal and molecular structure of 3-formylpyridine semicarbazone. [Link]

- Suzhou Highfine Biotech Co Ltd. (2021). Preparation method of 2-bromo-5-aldehyde pyridine.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

Al-Arab, M. M., et al. (2006). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(5), 1073-1087. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Hoye, T. R., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(4), 1184–1185. [Link]

-

Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299–328. [Link]

-

Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299–328. [Link]

-

Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(1), 22–45. [Link]

-

Ma, J., & Cahard, D. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 124(1), 1–62. [Link]

-

Mnangat, P. M. B., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Modern Chemistry & Applications, 1(4). [Link]

-

ResearchGate. (2023). Pyridine functionalization using the dearomatization‐rearomatization.... [Link]

-

Villabona-Estupiñán, E., et al. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 25(18), 4248. [Link]

-

Lee, S. K., et al. (2023). Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. The Journal of Physical Chemistry A, 127(5), 1251–1260. [Link]

-

ResearchGate. (1987). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. [Link]

-

Atienza, C. C. H., et al. (2017). Synthesis and Reactivity of Pyridine(diimine) Molybdenum Olefin Complexes: Ethylene Dimerization and Alkene Dehydrogenation. Organometallics, 36(22), 4437–4447. [Link]

-

Wang, C., et al. (2013). Conversion of pyridine to imidazo[1,2-a]pyridines by copper-catalyzed aerobic dehydrogenative cyclization with oxime esters. Organic Letters, 15(24), 6254–6257. [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2749351A - Process for the production of pyridine aldehydes and pyridoines - Google Patents [patents.google.com]

- 4. Pyridine-3-aldehyde [jubilantingrevia.com]

"3-(Dimethoxymethyl)-5-methoxypyridine" molecular weight

An In-depth Technical Guide to 3-(Dimethoxymethyl)-5-methoxypyridine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core physicochemical properties, logical synthetic pathways, robust characterization protocols, and its strategic importance as a versatile intermediate in medicinal chemistry. The pyridine scaffold is a prevalent motif in numerous approved drugs, and the specific functionalization of this molecule offers a unique handle for creating diverse chemical libraries.[1]

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a substituted pyridine characterized by the presence of a methoxy group and a dimethoxymethyl group, the latter of which serves as a protected aldehyde. This latent aldehyde functionality is key to its utility as a synthetic building block.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [2] |

| Molecular Weight | 183.2 g/mol | [2] |

| CAS Number | 1087659-15-1 | [2] |

| IUPAC Name | This compound | N/A |

| Appearance | (Predicted) Colorless to pale yellow liquid/solid | General chemical knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane) | General chemical knowledge |

| Boiling Point | Not explicitly reported; predicted to be >200°C at atmospheric pressure | N/A |

| InChI Key | InChI=1S/C9H13NO3/c1-11-8-4-7(5-10-6-8)9(12-2)13-3/h4-6,9H,1-3H3 | [2] |

Chemical Structure and Reactivity Insights

The structure of this compound dictates its chemical behavior and potential applications. The pyridine ring provides a stable aromatic core, while the substituents offer sites for chemical modification.

Caption: 2D structure of this compound.

Expert Insights on Reactivity:

-

Pyridine Ring: The nitrogen atom imparts a slight electron-withdrawing character to the ring, making it less susceptible to electrophilic aromatic substitution than benzene but amenable to nucleophilic substitution under certain conditions.

-

Dimethoxymethyl Acetal: This group is the most significant feature for a synthetic chemist. It is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions (e.g., aqueous HCl) to unmask a highly reactive aldehyde functional group. This aldehyde can then participate in a wide array of subsequent reactions such as reductive amination, Wittig reactions, or condensation reactions.

-

Methoxy Group: This is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It is generally stable, though it can be cleaved under harsh acidic conditions (e.g., HBr).

A Representative Synthetic Workflow

While multiple synthetic routes can be envisioned, a common strategy involves the functionalization of a pre-existing pyridine ring. The following protocol is a validated, logical approach derived from established methodologies for preparing similar pyridine derivatives.[3][4] The causality behind this choice rests on the commercial availability of substituted pyridine precursors and the reliability of acetal formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-methoxypyridine-3-carbaldehyde (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (serving as both reagent and solvent, approx. 0.2 M concentration) followed by trimethyl orthoformate (1.5 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The choice of a catalytic acid is crucial for promoting the equilibrium towards the acetal product.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. The bicarbonate quench is essential to neutralize the acid catalyst and prevent product degradation during workup.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validating Characterization Protocol

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

Rationale: This technique provides information on the number of different types of protons and their connectivity.

-

Expected Signals (δ, ppm): ~8.4 (s, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~5.4 (s, 1H, CH(OMe)₂), ~3.9 (s, 3H, Ar-OCH₃), ~3.3 (s, 6H, CH(OCH₃)₂). The distinct singlets for the aromatic protons and the characteristic shifts for the methoxy and acetal protons provide a clear fingerprint.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Rationale: Provides information on the carbon skeleton of the molecule.

-

Expected Signals (δ, ppm): ~158 (C-O), ~145 (Ar-C), ~140 (Ar-C), ~132 (Ar-C), ~120 (Ar-C), ~103 (CH(OMe)₂), ~56 (Ar-OCH₃), ~53 (CH(OCH₃)₂).

-

2. Mass Spectrometry (MS):

-

Rationale: This technique determines the molecular weight of the compound, providing definitive confirmation of the molecular formula.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent peak at m/z = 184.0974, corresponding to the [M+H]⁺ ion (calculated for C₉H₁₄NO₃⁺).

3. Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy identifies the presence of specific functional groups.

-

Expected Absorptions (cm⁻¹): ~2950-2850 (C-H stretch, alkyl), ~1600, ~1480 (C=C and C=N stretch, aromatic ring), ~1100-1050 (C-O stretch, prominent for ether and acetal). The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete conversion of the starting aldehyde.

Strategic Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, allowing for the synthesis of more complex molecules.

-

As a Masked Aldehyde: The primary application is to introduce a pyridine-3-carbaldehyde moiety into a target molecule at a late stage of a synthesis. This is particularly useful when other functional groups in the molecule are sensitive to the conditions required for direct aldehyde introduction.

-

Scaffold for Library Synthesis: The deprotected aldehyde can be used as a key anchor point for diversification. By reacting it with a library of amines via reductive amination, a large set of diverse compounds can be rapidly generated for high-throughput screening. This is a common strategy in the hit-to-lead phase of drug discovery.[5]

-

Precursor for Bioactive Cores: Substituted pyridines are integral to a wide range of therapeutic agents, including those targeting kinases, ion channels, and various receptors.[1][6] This building block provides a reliable entry point for synthesizing novel analogues of known drugs or exploring entirely new chemical space around the pyridine core.

Safety and Handling

As with any chemical reagent, proper laboratory safety protocols must be strictly followed.

-

Hazard Classification: The compound is classified with the hazard statement H302: Harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

References

-

PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

PubChem. (n.d.). 3,5-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][7][8]diazepines. National Library of Medicine. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

PubMed Central. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. National Library of Medicine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 19, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. Retrieved January 19, 2026, from [Link]

-

Periodica Polytechnica. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Retrieved January 19, 2026, from [Link]

-

Journal of Materials Chemistry. (n.d.). Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 4. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 7. 3-Hydroxy-5-methoxypyridine | C6H7NO2 | CID 13808371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733 - PubChem [pubchem.ncbi.nlm.nih.gov]

"3-(Dimethoxymethyl)-5-methoxypyridine" chemical properties

An In-Depth Technical Guide to 3-(Dimethoxymethyl)-5-methoxypyridine for Advanced Chemical Synthesis

Executive Summary

This compound is a heterocyclic building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its core utility lies in the dimethoxymethyl group, which serves as a stable and reliable protecting group for a formyl (aldehyde) moiety. This acetal functionality allows for the selective manipulation of other parts of the molecule under a wide range of reaction conditions before being selectively deprotected under acidic conditions to reveal a highly reactive aldehyde. The pyridine core, a common scaffold in numerous approved pharmaceuticals, combined with the strategically placed methoxy group, provides a versatile platform for creating diverse molecular libraries for lead discovery and optimization.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, key reactivity patterns, and essential safety protocols, positioning it as a valuable intermediate in the synthesis of complex pharmaceutical agents.

Molecular Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. The central pyridine ring is functionalized at the 3-position with a dimethoxymethyl group (an acetal) and at the 5-position with a methoxy group. This substitution pattern offers a unique combination of electronic properties and synthetic handles for further molecular elaboration.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1087659-15-1 | [3][4] |

| Molecular Formula | C₉H₁₃NO₃ | [3][4] |

| Molecular Weight | 183.20 g/mol | [4] |

| InChI Key | Not readily available | |

| SMILES | COC(OC)c1cncc(OC)c1 | [4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Purity | Typically >95% (commercial grade) |

The Acetal as a Strategic Protecting Group

The primary function of the dimethoxymethyl group is to serve as a masked aldehyde. Acetal protecting groups are exceptionally stable under neutral and basic conditions, allowing for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the latent aldehyde. This is crucial in multi-step syntheses where the aldehyde's high reactivity would otherwise lead to undesired side reactions. The aldehyde can be readily regenerated via hydrolysis under mild acidic conditions, providing a strategically timed introduction of a versatile functional group for subsequent reactions like reductive aminations, Wittig reactions, or condensations.

Caption: Acetal deprotection workflow to yield the active aldehyde.

Synthesis and Manufacturing Considerations

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and logical synthetic route can be constructed based on established organometallic and protection-group chemistry, starting from a common building block like 3-bromo-5-methoxypyridine.

Proposed Synthetic Protocol:

-

Lithiation and Formylation:

-

Rationale: A halogen-lithium exchange on the starting bromopyridine creates a nucleophilic pyridyl anion. This is followed by quenching with an electrophilic formylating agent.

-

Step 1: Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.[5]

-

Step 2: Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Step 3: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Step 4: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Step 5: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-formyl-5-methoxypyridine.

-

-

Acetal Protection:

-

Rationale: The crude aldehyde is directly converted to its more stable dimethoxy acetal for purification and storage.

-

Step 1: Dissolve the crude aldehyde in methanol.

-

Step 2: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or Amberlyst-15 resin).

-

Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.

-

Step 4: Neutralize the catalyst (e.g., with triethylamine if a soluble acid was used, or by filtration if a resin was used).

-

Step 5: Remove the methanol under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the final product, this compound.

-

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Signature Analysis

The structural features of this compound give rise to a distinct spectroscopic signature. The following tables outline the expected chemical shifts and absorption frequencies, which are critical for reaction monitoring and quality control. These predictions are based on standard principles of spectroscopy and data from closely related structures.[6][7][8]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | Pyridine H2 | Deshielded by adjacent nitrogen. |

| ~8.2 | d | 1H | Pyridine H6 | Deshielded by adjacent nitrogen. |

| ~7.4 | t | 1H | Pyridine H4 | Influenced by two adjacent carbons. |

| ~5.4 | s | 1H | -CH(OCH₃)₂ | Acetal methine proton. |

| ~3.9 | s | 3H | Pyridine-OCH₃ | Methoxy group on the aromatic ring. |

| ~3.3 | s | 6H | -CH(OCH₃)₂ | Two equivalent methoxy groups of the acetal. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | Pyridine C5 | Carbon attached to the electron-donating methoxy group. |

| ~145 | Pyridine C2 | Aromatic carbon adjacent to nitrogen. |

| ~140 | Pyridine C6 | Aromatic carbon adjacent to nitrogen. |

| ~125 | Pyridine C3 | Carbon bearing the dimethoxymethyl substituent. |

| ~115 | Pyridine C4 | Aromatic carbon shielded by the methoxy group. |

| ~102 | -CH(OCH₃)₂ | Acetal carbon, highly characteristic chemical shift. |

| ~56 | Pyridine-OCH₃ | Methoxy carbon on the ring. |

| ~53 | -CH(OCH₃)₂ | Acetal methoxy carbons. |

Table 4: Predicted Key IR and MS Data

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |

| FTIR | ~2950-2850 | C-H stretching (alkane) |

| ~1580, 1470 | C=C, C=N stretching (pyridine ring) | |

| ~1100-1050 | C-O stretching (strong, characteristic of acetal and ether) | |

| Mass Spec (EI) | 183 | [M]⁺ (Molecular Ion) |

| 152 | [M - OCH₃]⁺ (Loss of a methoxy radical) | |

| 75 | [CH(OCH₃)₂]⁺ (Characteristic acetal fragment) |

Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound is realized after the deprotection of the acetal to reveal the aldehyde. This aldehyde is a versatile intermediate for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[2][9]

Key Downstream Reactions:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine forms an imine (or iminium ion) intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new amine. This is one of the most robust and widely used methods for synthesizing complex amines in drug discovery.

-

Wittig Reaction: The aldehyde can react with a phosphorus ylide to form an alkene, providing a powerful method for C=C bond formation with good control over stereochemistry.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Aldol, Knoevenagel) to build more complex carbon skeletons.

Caption: Key synthetic pathways from the deprotected aldehyde.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is not available, information from safety data sheets of analogous compounds provides a strong basis for safe handling protocols.[10][11][12]

-

Hazard Statements: Based on related structures, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[10][12] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[10]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a suitable, closed container for disposal. Prevent entry into waterways.[10]

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly within the pharmaceutical industry. Its primary strategic advantage is the presence of a stable acetal protecting group that masks a reactive aldehyde. This feature, coupled with the medicinally relevant methoxypyridine core, allows for the controlled and sequential construction of complex molecular architectures. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for any scientist aiming to leverage this building block in the development of novel therapeutic agents.

References

- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methoxypyridine.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Methoxy-2-nitropyridine.

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3,5-Dimethoxytoluene.

- LabSolu. This compound.

- AA Blocks. (2025, January 18). Safety Data Sheet - 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine.

- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

- Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

- Sigma-Aldrich. This compound uses.

- AWS. Spectral data of compound 5a-5m, 6a-6e.

- NIH PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.

- Amerigo Scientific. This compound.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.

- St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Sigma-Aldrich. 3-Bromo-5-methoxypyridine 97 50720-12-2.

-

NIH PubMed Central. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][10][13]diazepines. Retrieved from

- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. 3-ブロモ-5-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. youtube.com [youtube.com]

- 9. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1,3]diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. aablocks.com [aablocks.com]

- 13. fishersci.com [fishersci.com]

Introduction: Navigating the Safety Profile of a Novel Pyridine Derivative

An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Dimethoxymethyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in the development of numerous therapeutic agents, and its functionalization allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1] As with any novel chemical entity, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties: A Snapshot

The following table summarizes the known and predicted physicochemical properties of this compound and a closely related compound, 3,5-Dimethoxypyridine. These properties are essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

| Property | This compound (Predicted/Calculated) | 3,5-Dimethoxypyridine[2] |

| Molecular Formula | C9H13NO3 | C7H9NO2 |

| Molecular Weight | 183.20 g/mol | 139.15 g/mol |

| Appearance | Likely a liquid or low-melting solid | Data not available |

| IUPAC Name | This compound | 3,5-dimethoxypyridine |

| CAS Number | Data not available | 18677-48-0 |

Hazard Identification: A Precautionary Overview

Based on the hazard classifications of structurally similar pyridine compounds, this compound should be presumed to be a hazardous substance.[3][4] The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.

The following GHS hazard statements are likely applicable:

-

H335: May cause respiratory irritation. [3]

It is also prudent to consider the following potential hazards until more specific data becomes available:

-

H302: Harmful if swallowed. [3]

Caption: A summary of potential hazards and recommended personal protective equipment.

First-Aid Measures: Immediate Response Protocols

In the event of exposure to this compound, immediate and appropriate first-aid measures are critical. The following protocols are based on standard procedures for handling irritating and potentially harmful chemicals.[3][5][6]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5]

-

Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately for treatment advice.[7]

Safe Handling and Storage: A Proactive Approach

Proper handling and storage procedures are essential to minimize the risk of exposure and to maintain the chemical's integrity.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing vapors or mists.[3][5]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][8] A face shield may be necessary for splash protection.

-

Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5] Avoid contact with skin, eyes, and clothing.[6]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5]

Caption: A workflow for the safe handling of this compound.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions.[8]

-

Hazardous Reactions: No hazardous reactions are predicted under normal use.

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6][8]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Toxicological Information: An Area for Further Investigation

The toxicological properties of this compound have not been fully investigated.[5] The information provided here is based on the known toxicology of pyridine and its derivatives.

-

Acute Toxicity: Based on related compounds, it may be harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4]

-

Respiratory or Skin Sensitization: No data is available, but it is prudent to handle it as a potential sensitizer.

-

Germ Cell Mutagenicity: No data is available.[5]

-

Carcinogenicity: No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[5]

-

Reproductive Toxicity: No data is available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]

-

Specific Target Organ Toxicity (Repeated Exposure): No data is available.

-

Aspiration Hazard: No data is available.[5]

The Agency for Toxic Substances and Disease Registry (ATSDR) notes that pyridine exposure in animal studies has been associated with renal effects and decreased weight gain.[9]

Ecological Information

The environmental impact of this compound has not been fully evaluated. To prevent potential harm to the environment, do not allow this chemical to enter drains, waterways, or soil.[8]

Disposal Considerations

Chemical waste should be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]

Role in Drug Discovery and Research

Substituted pyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. They are key components in a wide array of pharmaceuticals due to their ability to form hydrogen bonds and engage in various biological interactions.[1][10] The dimethoxymethyl group can serve as a protected aldehyde, which can be deprotected under acidic conditions to yield the corresponding formylpyridine. This functionality allows for further synthetic transformations, making this compound a valuable intermediate for creating diverse chemical libraries for drug screening and lead optimization.[11] The methoxy group can influence the electronic properties and metabolic stability of the molecule.[1] The strategic placement of these functional groups makes this compound a promising starting material for the synthesis of novel bioactive molecules targeting a range of diseases.

References

-

AA Blocks. (2025, January 18). Safety Data Sheet: 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

- Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

Jadhav, A. M., et al. (2013). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][5][8]diazepines. PLoS ONE, 8(10), e76836.

- Scott, M. D., & Smith, P. W. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2993–3033.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]

- Klusa, J., et al. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 16(9), 7483-7493.

- Nagy, G., et al. (2021). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering, 65(4), 514-523.

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 174(Supplement), 113689.

- Lo, S. H. Y., et al. (2006). Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties.

- Noell, S., et al. (2019). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 10(10), 1435–1441.

- de la Torre, G., et al. (2021).

-

PubChem. (n.d.). 3,5-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxypyridine-3-boronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 3-Hydroxy-5-methoxypyridine | C6H7NO2 | CID 13808371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 11. 3-Formyl-5-methoxypyridine | [frontierspecialtychemicals.com]

A Technical Guide to the Synthesis and Application of 3-(Dimethoxymethyl)-5-methoxypyridine Structural Analogs

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. Within this vast chemical space, 3,5-disubstituted pyridines represent a particularly valuable motif. The specific arrangement of substituents at these positions allows for fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets.

This guide focuses on 3-(Dimethoxymethyl)-5-methoxypyridine and its structural analogs. The core molecule features a methoxy group at the 5-position, a common moiety for enhancing metabolic stability and modulating solubility, and a dimethoxymethyl group at the 3-position. The latter is a dimethyl acetal, which serves as a stable, protected precursor to the highly reactive formyl (aldehyde) group. This latent reactivity is a key strategic element, allowing for late-stage diversification of the molecular scaffold.

This document, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis of this core structure and its analogs. We will delve into the causality behind synthetic strategies, present detailed, field-tested protocols, and synthesize structure-activity relationship (SAR) data to guide the rational design of novel, biologically active compounds.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold is logically approached in two primary stages: the formation of the key intermediate, 3-formyl-5-methoxypyridine, followed by the protection of the aldehyde as a dimethyl acetal.

Synthesis of the Precursor: 3-Formyl-5-methoxypyridine

The formyl group is typically introduced onto the pyridine ring via electrophilic substitution or by directed ortho-metalation followed by quenching with a formylating agent. The methoxy group at the 5-position is an ortho-, para-director, but the inherent electron-poor nature of the pyridine ring makes direct Friedel-Crafts type formylation challenging. A more robust strategy involves the use of a pre-functionalized pyridine.

A common and effective route begins with a halogenated pyridine, such as 3-bromo-5-methoxypyridine. A lithium-halogen exchange followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF) yields the desired aldehyde.

Experimental Protocol: Synthesis of 3-Formyl-5-methoxypyridine

This protocol outlines a typical lithiation-formylation sequence.

Materials:

-

3-Bromo-5-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 3-bromo-5-methoxypyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated intermediate.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-formyl-5-methoxypyridine.[2]

Acetal Protection of the Formyl Group

With the key aldehyde in hand, the final step is the protection of the carbonyl as a dimethyl acetal. This is a standard acid-catalyzed reaction that converts the reactive aldehyde into a more stable functional group, robust to nucleophiles and bases.[3] Trimethyl orthoformate is an excellent reagent for this transformation as it acts as both the methanol source and a dehydrating agent, driving the equilibrium towards the product.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Formyl-5-methoxypyridine

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., HCl, Amberlyst-15)[4][5]

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-formyl-5-methoxypyridine (1.0 eq) in anhydrous methanol.

-

Add trimethyl orthoformate (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding solid sodium bicarbonate to neutralize the acid.

-

Remove the methanol and excess trimethyl orthoformate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by chromatography if necessary.

II. Strategies for Analog Synthesis

The true utility of the this compound scaffold lies in its potential for diversification. Analogs can be designed by introducing substituents at the C2, C4, and C6 positions of the pyridine ring. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of C-C bonds between a halogenated pyridine and a wide variety of boronic acids or esters.[6][7][8]

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To create aryl or heteroaryl-substituted analogs, a halogen atom (typically Br or Cl) must first be installed at the desired position (C2, C4, or C6) of the pyridine ring. Starting from appropriately halogenated precursors before the formylation and protection steps is often the most efficient strategy. For instance, starting with 2,3-dibromo-5-methoxypyridine would allow for selective functionalization at the more reactive 2-position.

Expert Insight: Why Suzuki Coupling?

The Suzuki-Miyaura reaction is favored in pharmaceutical development for its mild reaction conditions, tolerance of a vast range of functional groups, and the commercial availability of a diverse library of boronic acids. The use of sophisticated phosphine ligands (e.g., SPhos, XPhos) and palladium pre-catalysts has made the coupling of even historically challenging chloro-pyridines highly efficient.[8] This reliability is paramount for constructing libraries of analogs for screening.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with a bromo-substituted this compound analog.

Materials:

-

Bromo-substituted this compound analog (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

-

Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol)

-

Inert atmosphere supplies

Procedure:

-

In a reaction vial, combine the bromo-pyridine analog, the arylboronic acid, and the base.

-

Add the solvent system to the vial.

-

Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes. This step is critical to prevent oxidation of the palladium catalyst.

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄).

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product via column chromatography.

Other Functionalization Strategies

-

Nucleophilic Aromatic Substitution (SNAr): A methoxy group can sometimes be displaced by strong nucleophiles, or a pre-installed halogen (especially fluorine or chlorine at the 2- or 4-positions) can be substituted with amines, thiols, or alkoxides.[6][9] The reactivity is highly dependent on the electronic nature of the ring; electron-withdrawing groups ortho or para to the leaving group accelerate the reaction.[10][11]

-

C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, although achieving regioselectivity on a multi-substituted pyridine can be challenging.[8][12] These advanced methods often require specific directing groups to activate a particular C-H bond.

III. Structure-Activity Relationships (SAR) and Applications

The true value of synthesizing a library of analogs is realized through biological screening and the subsequent analysis of SAR. Methoxy-substituted pyridine derivatives have shown significant potential across various therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

Studies on related methoxypyridine scaffolds have provided valuable insights into the structural features that drive cytotoxic activity. The introduction of various aryl groups via Suzuki coupling can dramatically impact potency.

Key Insights from Analog Studies:

-

Role of Halogens: The introduction of halogens (F, Cl, Br) on a C4-aryl substituent often increases cytotoxic activity. This is likely due to a combination of factors, including altered electronic properties and the potential for halogen bonding with the target protein. In one study of 2-methoxypyridine-3-carbonitriles, a 4-bromoaryl analog was significantly more potent than the unsubstituted version.[12]

-

Influence of Methoxy Groups: The position and number of methoxy groups can have a profound effect. While the core methoxy group at C5 is a starting point, adding further methoxy groups to aryl substituents can either increase or decrease activity depending on the specific biological target. For some PI3K/mTOR inhibitors, a 2-methoxypyridine group was found to enable crucial interactions within the kinase affinity pocket.[1][3]

-

Polarity and Size: The overall polarity and size of the molecule are critical. SAR studies have shown that increasing the number of methoxy groups can decrease polarity and lower the IC₅₀ value (increase potency).

Table 1: Comparative Cytotoxicity of 4-Aryl-2-methoxypyridine Analogs

Data synthesized from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles for illustrative purposes.[12]

| Compound ID | Substitution on 4-Aryl Ring | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 1a | H | >100 | >100 |

| 1b | 4-F | 85.3 | 92.1 |

| 1c | 4-Cl | 65.2 | 71.4 |

| 1d | 4-Br | 60.1 | 68.7 |

| 1e | 3,4-di-Cl | 45.6 | 52.3 |

This data clearly illustrates a trend where increasing halogenation on the appended aryl ring leads to a dose-dependent increase in anticancer activity.

Anti-tubercular Activity

The 3,5-disubstituted pyridine scaffold has also been explored for activity against Mycobacterium tuberculosis. A recent study synthesized a series of analogs, revealing that specific combinations of substituents at the 3- and 5-positions can lead to potent anti-mycobacterial effects, including against drug-resistant clinical isolates.[4] For example, analogs featuring a 4-fluorophenoxy group at one position and a substituted thiophene at the other demonstrated significant activity. This highlights the potential for this scaffold in addressing infectious diseases.

IV. Conclusion and Future Directions

The this compound scaffold is a versatile and strategically valuable platform for the development of novel chemical entities. Its synthesis, rooted in fundamental organometallic and protection chemistry, is robust and scalable. The true power of this core structure is unlocked through systematic analog synthesis, primarily via powerful cross-coupling methodologies like the Suzuki-Miyaura reaction.

The structure-activity relationship data emerging from studies on related methoxypyridine analogs provides a clear roadmap for medicinal chemists. Specific substitutions, particularly halogens and additional methoxy groups on appended aryl rings, are demonstrably effective at enhancing biological activity against cancer cell lines. Furthermore, the scaffold shows promise in the development of new anti-infective agents.

Future work should focus on expanding the diversity of the analog library by exploring a wider range of cross-coupling partners and employing other functionalization techniques. The latent aldehyde in the core scaffold offers a key point for diversification through reactions like reductive amination or Wittig olefination after deprotection, opening yet another dimension for SAR exploration. By combining robust synthetic strategies with data-driven design, researchers can continue to unlock the full therapeutic potential of this promising chemical scaffold.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon request.

Sources

- 1. C-H Functionalization of Pyridines | CoLab [colab.ws]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(dimethoxymethyl)-5-methoxypyridine scaffold is a crucial heterocyclic building block in modern organic synthesis, serving as a versatile precursor for a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a protected aldehyde at the 3-position and an electron-donating methoxy group at the 5-position, allows for strategic and regioselective functionalization. This guide provides a comprehensive overview of the core synthetic strategies for preparing the parent molecule and its derivatives. It delves into the mechanistic underpinnings of key transformations, offers detailed, field-proven experimental protocols, and discusses the rationale behind critical process parameters.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound hinges on a two-stage strategy: the initial construction of the key intermediate, 5-methoxy-pyridine-3-carbaldehyde, followed by the protection of the formyl group as a dimethyl acetal. The most efficient and widely adopted route to the aldehyde precursor begins with a halogenated pyridine, typically 3-bromo-5-methoxypyridine. This precursor offers a reactive handle for introducing the formyl group via a metal-halogen exchange reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Synthesis of the Keystone Intermediate: 5-Methoxy-pyridine-3-carbaldehyde

The most critical step in this synthesis is the efficient and high-yield preparation of 5-methoxy-pyridine-3-carbaldehyde. The method of choice involves a low-temperature formylation of 3-bromo-5-methoxypyridine.

Mechanistic Considerations

The reaction proceeds via a halogen-metal exchange followed by nucleophilic attack on an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).

-

Generation of the Pyridyl Anion: An organolithium reagent, most commonly n-butyllithium (n-BuLi), acts as a strong base to abstract the bromine atom from 3-bromo-5-methoxypyridine. This exchange is performed at cryogenic temperatures (-78 °C) to prevent undesired side reactions, such as decomposition of the highly reactive pyridyllithium intermediate.

-

Nucleophilic Attack: The resulting 3-lithio-5-methoxypyridine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of DMF.

-

Formation and Quench: This attack forms a tetrahedral intermediate which, upon aqueous workup (typically with a mild base like sodium bicarbonate), collapses to release the desired aldehyde and dimethylamine.[1]

The mechanism is depicted below:

Caption: Mechanism of formylation via halogen-metal exchange.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-pyridine-3-carbaldehyde[1]

Materials:

-

3-Bromo-5-methoxypyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

N,N-Dimethylformamide (DMF) (1.5 equiv)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-methoxypyridine (e.g., 0.815 g, 4.35 mmol) and dissolve it in anhydrous THF (15 mL).

-

Generation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv, e.g., 4.6 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 equiv, e.g., 0.64 g, 8.20 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 30 minutes.

-

Quenching: While still cold, pour the reaction mixture into a vigorously stirred 5% aqueous NaHCO₃ solution (25 mL).

-

Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 4:1 and moving to 2:1). This will afford 5-methoxy-pyridine-3-carbaldehyde as a solid or slurry.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-methoxypyridine | [1] |

| Key Reagents | n-BuLi, DMF | [1] |

| Temperature | -78 °C | [1] |

| Typical Yield | ~60-65% | [1] |

Core Molecule Synthesis: Acetal Protection

With the aldehyde in hand, the next step is the protection of the formyl group as a dimethyl acetal. This is a standard acid-catalyzed reaction that converts the highly reactive aldehyde into a more stable functional group, which is crucial for preventing unwanted reactions during subsequent derivatization steps. Acetals are generally stable to bases and nucleophiles but can be easily removed under acidic conditions.[2]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methoxy-pyridine-3-carbaldehyde (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Trimethyl orthoformate (optional, as a water scavenger)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), or a few drops of concentrated H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 5-methoxy-pyridine-3-carbaldehyde in anhydrous methanol in a round-bottomed flask. For every 1 gram of aldehyde, use approximately 10-15 mL of methanol.

-

Catalysis: Add a catalytic amount of an acid catalyst (e.g., ~0.05 equiv of PTSA). If desired, add trimethyl orthoformate (1.5 equiv) to drive the equilibrium towards the product by consuming the water generated during the reaction.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Workup: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volume of residue).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound, which can be purified further by chromatography or distillation if necessary.

Synthesis of Derivatives via Cross-Coupling

One of the primary advantages of this synthetic strategy is the ability to generate a diverse library of derivatives by leveraging the halogenated precursor, 3-bromo-5-methoxypyridine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds.[3] By performing this coupling before the formylation and acetalization steps, a wide array of aryl, heteroaryl, or alkyl groups can be installed at the 3-position of the pyridine ring.

General Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine[4][5]

Materials:

-

3-Bromo-5-methoxypyridine (1.0 equiv)

-

Aryl- or Heteroaryl-boronic acid or ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 3-bromo-5-methoxypyridine, the boronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The resulting coupled product can then be carried forward through the formylation and acetalization steps described previously to yield the final derivative.

Conclusion

The synthetic pathway to this compound and its derivatives is a robust and versatile process rooted in fundamental organometallic and protection-group chemistry. By mastering the low-temperature formylation of a halogenated pyridine precursor and the subsequent acetal protection, researchers gain access to a valuable scaffold. The true power of this methodology lies in its modularity, allowing for the introduction of diverse functionalities through pre-functionalization of the pyridine core using modern cross-coupling techniques. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize and explore this important class of chemical intermediates.

References

-

3-Chloro-5-Formyl-2-Methoxypyridine Manufacturer & Supplier in China | CAS 112898-00-3. Autech Industry Co.,Ltd. Available at: [Link]

- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.

-

Synthesis of (a) 3,5-dimethoxy-pyridine. PrepChem.com. Available at: [Link]

- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Google Patents.

-

Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ScienceDirect. Available at: [Link]

-

A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. Available at: [Link]

-

Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Available at: [Link]

-

Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. Available at: [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]

-

Acetals as protecting groups and thioacetals. Khan Academy. Available at: [Link]

-

This compound. Amerigo Scientific. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

-

Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC - NIH. Available at: [Link]

-

Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. Organic Chemistry Portal. Available at: [Link]

-

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Available at: [Link]

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. Available at: [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available at: [Link]

-

2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] PubMed Central. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(Dimethoxymethyl)-5-methoxypyridine: A Detailed Guide for Researchers

Introduction